molecular formula C20H13F6NO B13137515 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone CAS No. 59756-61-5

1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone

Cat. No.: B13137515
CAS No.: 59756-61-5
M. Wt: 397.3 g/mol
InChI Key: PZBXEGSLTCUVJO-UHFFFAOYSA-N
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Description

1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a pyridone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridone Core: The pyridone core can be synthesized through a condensation reaction between a suitable ketone and an amine under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methylation: The final step involves the methylation of the pyridone nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,5-bis(4-trifluoromethylphenyl)-4(1H)-pyridone: Similar structure but with trifluoromethyl groups at different positions.

    1-methyl-3,5-bis(3-chlorophenyl)-4(1H)-pyridone: Similar structure but with chlorophenyl groups instead of trifluoromethylphenyl groups.

Uniqueness

1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

59756-61-5

Molecular Formula

C20H13F6NO

Molecular Weight

397.3 g/mol

IUPAC Name

1-methyl-3,5-bis[3-(trifluoromethyl)phenyl]pyridin-4-one

InChI

InChI=1S/C20H13F6NO/c1-27-10-16(12-4-2-6-14(8-12)19(21,22)23)18(28)17(11-27)13-5-3-7-15(9-13)20(24,25)26/h2-11H,1H3

InChI Key

PZBXEGSLTCUVJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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